5-Chloro-2-iodophenylboronic acid

Catalog No.
S15783634
CAS No.
M.F
C6H5BClIO2
M. Wt
282.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-iodophenylboronic acid

Product Name

5-Chloro-2-iodophenylboronic acid

IUPAC Name

(5-chloro-2-iodophenyl)boronic acid

Molecular Formula

C6H5BClIO2

Molecular Weight

282.27 g/mol

InChI

InChI=1S/C6H5BClIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H

InChI Key

HJKKXOIWPYLVKB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)I)(O)O

5-Chloro-2-iodophenylboronic acid is an organoboron compound characterized by the presence of both chlorine and iodine substituents on a phenyl ring, along with a boronic acid functional group. Its molecular formula is C6_6H5_5ClI B, and it has a molecular weight of approximately 232.38 g/mol. The compound exhibits unique properties due to the combination of halogen atoms, which can influence its reactivity and interactions in various

, particularly in the field of organic synthesis:

  • Suzuki Coupling Reaction: This compound is commonly used in Suzuki coupling reactions, where it acts as a coupling partner with various aryl halides to form biaryl compounds. The presence of both chlorine and iodine enhances its reactivity compared to other boronic acids, facilitating cross-coupling with a range of electrophiles .
  • Cross-Coupling Reactions: In addition to Suzuki reactions, it can be involved in other cross-coupling reactions such as Stille and Negishi reactions, where it serves as a nucleophile .
  • Tandem Reactions: The compound has also been utilized in tandem reactions that combine multiple reaction steps into one process, enhancing efficiency in synthetic pathways .

Research indicates that boronic acids, including 5-chloro-2-iodophenylboronic acid, may exhibit biological activity due to their ability to interact with biological molecules. Some studies suggest potential applications in:

  • Anticancer Activity: Certain derivatives of boronic acids have shown promise in targeting cancer cells by inhibiting proteasome activity, which is crucial for cell cycle regulation and apoptosis .
  • Enzyme Inhibition: The compound may also serve as an inhibitor for specific enzymes, particularly those that utilize serine or cysteine residues in their active sites. This property is being explored for therapeutic applications .

The synthesis of 5-chloro-2-iodophenylboronic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 5-chloro-2-iodophenol or related derivatives.
  • Borylation: A common method for synthesizing boronic acids involves the reaction of aryl halides with boron reagents (e.g., borane or boric acid) under basic conditions. This reaction can be catalyzed by transition metals like palladium .
  • Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain pure 5-chloro-2-iodophenylboronic acid.

5-Chloro-2-iodophenylboronic acid has several applications across different fields:

  • Pharmaceutical Chemistry: It is widely used in drug discovery and development as a building block for synthesizing complex organic molecules and potential pharmaceuticals.
  • Material Science: The compound can be utilized in the preparation of advanced materials through polymerization processes involving boron-containing monomers.
  • Organic Synthesis: It serves as a versatile reagent in organic synthesis for constructing diverse molecular architectures through cross-coupling methodologies.

Studies on the interactions of 5-chloro-2-iodophenylboronic acid with biological molecules have highlighted its potential as an inhibitor of certain enzymes. Research indicates that the presence of both chlorine and iodine enhances its binding affinity to target proteins compared to other simpler boronic acids .

Several compounds share structural similarities with 5-chloro-2-iodophenylboronic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Iodophenylboronic AcidContains iodine on the phenyl ringLacks chlorine; used primarily in Suzuki reactions .
5-Bromo-2-iodophenylboronic AcidSimilar halogen substitutionsBromine instead of chlorine; different reactivity profile .
4-Chlorophenylboronic AcidChlorine substitution on a para positionLacks iodine; generally less reactive than iodinated derivatives .
3-Chloro-4-fluorophenylboronic AcidContains both chlorine and fluorineFluorine may alter electronic properties significantly .

Uniqueness

The uniqueness of 5-chloro-2-iodophenylboronic acid lies in its combination of both chlorine and iodine substituents on the phenyl ring, which enhances its reactivity in cross-coupling reactions compared to other similar compounds. This dual halogenation can lead to improved yields and selectivity in synthetic applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

281.91158 g/mol

Monoisotopic Mass

281.91158 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

Explore Compound Types